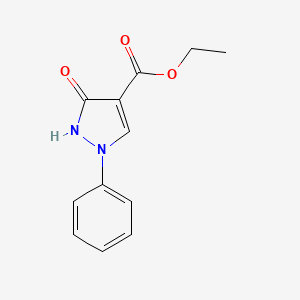![molecular formula C12H11ClIN3O B8687468 4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone CAS No. 862728-42-5](/img/structure/B8687468.png)
4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone
Descripción general
Descripción
4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a chloro and iodo substituent on the pyrrolopyrimidine ring, which is further attached to a cyclohexanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone typically involves multiple steps. One common method includes the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature. The reaction mixture is then stirred overnight, followed by the addition of a saturated solution of sodium thiosulfate to quench the reaction. The product is filtered, washed with water, and dried under vacuum to obtain 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrrolopyrimidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Dimethylformamide (DMF): Common solvent for reactions involving pyrrolopyrimidines.
Sodium thiosulfate: Used to quench iodination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or iodo substituents.
Aplicaciones Científicas De Investigación
4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar chemical properties.
6-Chloro-7-iodo-7-deazapurine: Another
Propiedades
Número CAS |
862728-42-5 |
|---|---|
Fórmula molecular |
C12H11ClIN3O |
Peso molecular |
375.59 g/mol |
Nombre IUPAC |
4-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H11ClIN3O/c13-11-10-9(14)5-17(12(10)16-6-15-11)7-1-3-8(18)4-2-7/h5-7H,1-4H2 |
Clave InChI |
JFPJUZDNEPXUSN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCC1N2C=C(C3=C2N=CN=C3Cl)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-tert-Butyl-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B8687426.png)








